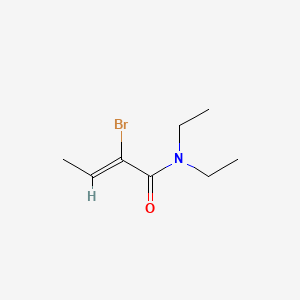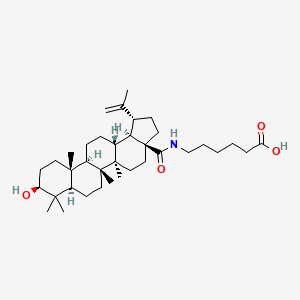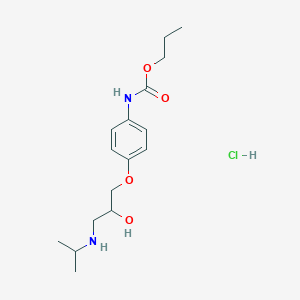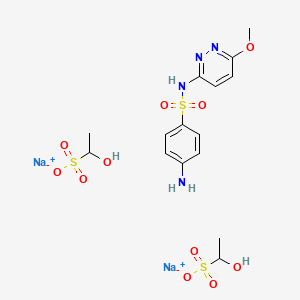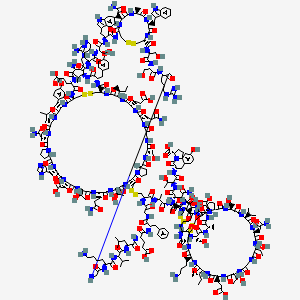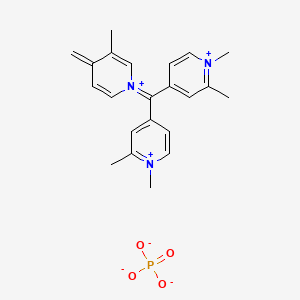
4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylanilinium phosphate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is a derivative of the triarylmethane class of dyes, often used in histological staining and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylanilinium phosphate typically involves the condensation of ortho-toluidine with formaldehyde. This reaction initially forms a benzhydrol intermediate, which is further condensed to produce a leuco (colorless) tertiary alcohol. The final step involves oxidation in acidic conditions to yield the desired dye .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Yields the leuco form.
Substitution: Results in substituted aromatic compounds with different functional groups.
Scientific Research Applications
4-[(4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylanilinium phosphate is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titrations.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the manufacturing of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules. It binds to specific cellular components, altering their optical properties and making them visible under a microscope. The molecular targets include nucleic acids and proteins, and the pathways involved often relate to cellular staining and visualization .
Comparison with Similar Compounds
Similar Compounds
Pararosaniline: Another triarylmethane dye used in similar applications.
Rosaniline: Known for its use in histological staining.
Magenta II: A component of basic fuchsin, used in microbiology.
Uniqueness
4-[(4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylanilinium phosphate is unique due to its specific molecular structure, which imparts distinct optical properties and makes it particularly effective in certain staining protocols .
Properties
CAS No. |
85188-04-1 |
|---|---|
Molecular Formula |
C22H26N3O4P |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[bis(1,2-dimethylpyridin-1-ium-4-yl)methylidene]-3-methyl-4-methylidenepyridin-1-ium;phosphate |
InChI |
InChI=1S/C22H26N3.H3O4P/c1-16-7-12-25(15-17(16)2)22(20-8-10-23(5)18(3)13-20)21-9-11-24(6)19(4)14-21;1-5(2,3)4/h7-15H,1H2,2-6H3;(H3,1,2,3,4)/q+3;/p-3 |
InChI Key |
BKEYGGUAIMXXOE-UHFFFAOYSA-K |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C(=[N+]2C=CC(=C)C(=C2)C)C3=CC(=[N+](C=C3)C)C)C.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
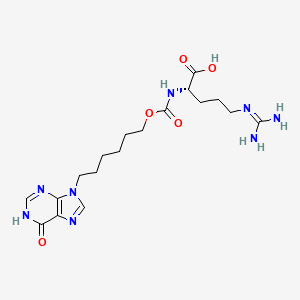
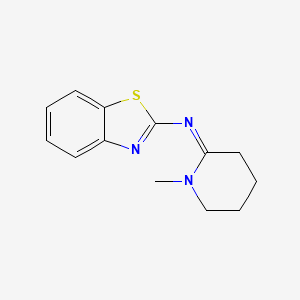
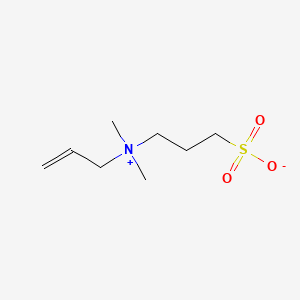
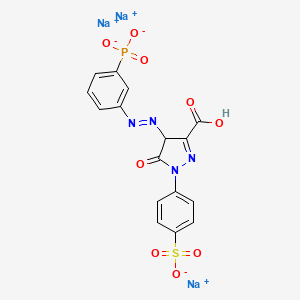
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
